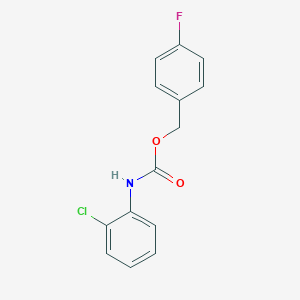
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is also known as FCPC and is a member of the carbamate family of compounds. The synthesis and scientific research applications of FCPC have been extensively studied, and
Mécanisme D'action
The mechanism of action of FCPC involves the reversible inhibition of AChE enzyme activity. FCPC binds to the active site of AChE, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
FCPC has been shown to improve cognitive function and memory in animal models. This effect is attributed to the inhibition of AChE activity and the subsequent increase in acetylcholine levels. FCPC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FCPC is its high selectivity for AChE inhibition. This selectivity reduces the risk of off-target effects and improves the specificity of the compound. However, FCPC has a short half-life, which may limit its therapeutic potential. Additionally, the synthesis of FCPC is complex and requires specialized equipment, which may limit its availability for research purposes.
Orientations Futures
FCPC has shown promising results in animal models, and future research should focus on its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may increase its therapeutic potential. Further research is also needed to investigate the long-term safety and efficacy of FCPC in humans.
Méthodes De Synthèse
The synthesis of FCPC involves the reaction of 4-fluorobenzyl chloride with N-(2-chlorophenyl)carbamate in the presence of a base. This reaction leads to the formation of FCPC as a white crystalline solid. The yield of this reaction is dependent on the reaction conditions and can be optimized by adjusting the reaction temperature and the amount of base used.
Applications De Recherche Scientifique
FCPC has been studied for its potential use in medicinal chemistry due to its ability to inhibit the activity of acetylcholinesterase (AChE) enzyme. AChE is an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE activity leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Propriétés
Numéro CAS |
198879-50-4 |
|---|---|
Nom du produit |
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate |
Formule moléculaire |
C14H11ClFNO2 |
Poids moléculaire |
279.69 g/mol |
Nom IUPAC |
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-3-1-2-4-13(12)17-14(18)19-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18) |
Clé InChI |
DMLGLWRMQFDEFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)Cl |
Synonymes |
Carbamic acid, (2-chlorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



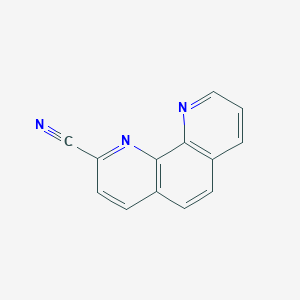
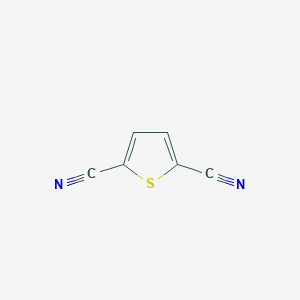
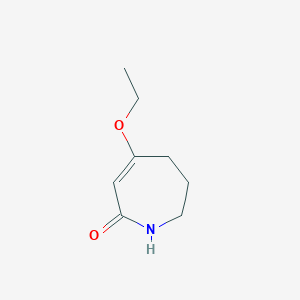
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
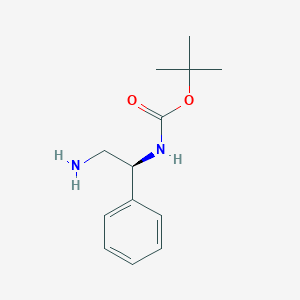
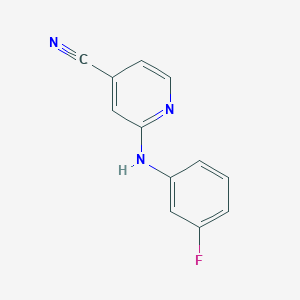
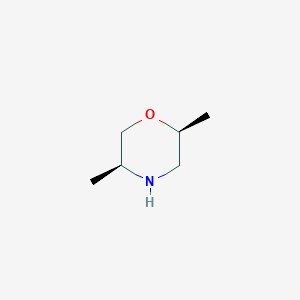
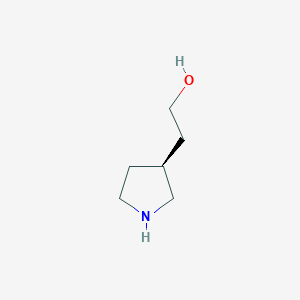
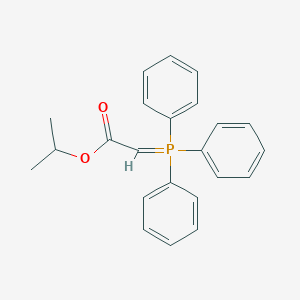
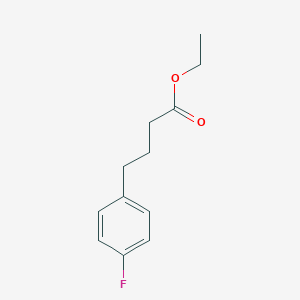
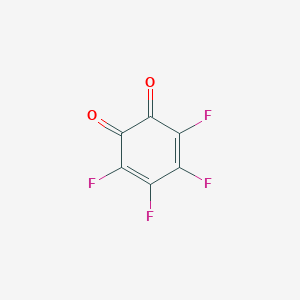
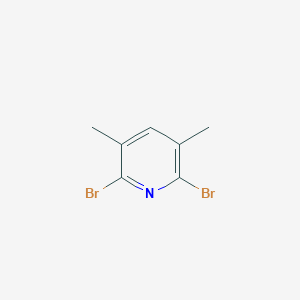
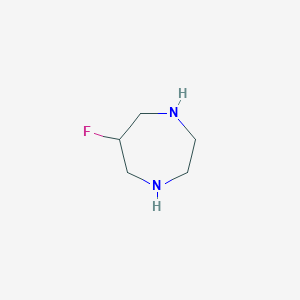
![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)